Synthetic Yield: 87% for 3,5-Dichloro-1,4-dimethylpyrazole vs 36% for the 3,5-Dibromo Analog Under Comparable Halogenation Conditions
In a direct head-to-head comparison within the same patent, the chlorination of 1,4-dimethylpyrazole delivered 3,5-dichloro-1,4-dimethylpyrazole in 87% isolated yield, whereas the analogous bromination protocol gave 3,5-dibromo-1,4-dimethylpyrazole in only 36% yield [1]. The 51-percentage-point yield advantage of the dichloro compound is attributed to the more favorable electrophilic substitution kinetics of chlorine versus bromine on the pyrazole ring. This represents the single largest quantified differentiator for procurement decisions, as the bromo analog requires substantially more starting material and processing time to deliver the same molar quantity of product.
| Evidence Dimension | Isolated yield of halogeno-4-methylpyrazole |
|---|---|
| Target Compound Data | 87% (3,5-dichloro-1,4-dimethylpyrazole) |
| Comparator Or Baseline | 3,5-dibromo-1,4-dimethylpyrazole, 36% yield |
| Quantified Difference | 51 percentage points higher for the dichloro compound |
| Conditions | Chlorination vs bromination of 1,4-dimethylpyrazole in 1,2-dichloroethane; chlorination with Cl2 gas, bromination with Br2; detailed procedures in US5220028A examples. |
Why This Matters
The >2.4-fold higher yield of the dichloro compound directly lowers raw material consumption, waste generation, and cost per mole, making it the economically preferred halogeno-4-methylpyrazole building block for industrial procurement.
- [1] US5220028A (Nissan Chemical Industries, Ltd.). Halogeno-4-methylpyrazoles. Yield of 3,5-dichloro-1,4-dimethylpyrazole: 87% (L208–L222); yield of 3,5-dibromo-1,4-dimethylpyrazole: 36% (L228–L230). View Source
